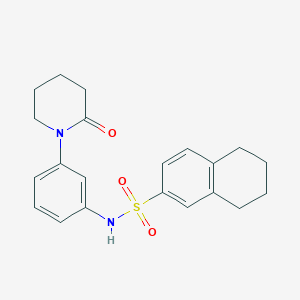

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry

Vorbereitungsmethoden

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:

Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere.

Cyclization: In the presence of potassium carbonate, cyclization between intermediates and 1,5-dibromopentane affords the desired product.

Analyse Chemischer Reaktionen

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite.

Reduction: Reduction reactions can be performed using agents such as iron powder.

Substitution: Substitution reactions can occur in the presence of reagents like phosphorus pentachloride (PCl₅).

Cyclization: Cyclization reactions are facilitated by reagents like potassium carbonate (K₂CO₃).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Sulfonamides are known for their broad range of biological activities, making them significant in medicinal chemistry. The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes.

Enzyme Inhibition

Research has indicated that N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits inhibitory effects on certain proteases. For example, it has shown promising results as an inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. This inhibition can lead to reduced thrombin generation and platelet aggregation, suggesting potential applications in anticoagulant therapies .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structure may allow it to interact with bacterial enzymes involved in folate synthesis, potentially leading to antibacterial effects. Studies on related sulfonamides have demonstrated effectiveness against various bacterial strains, indicating that similar mechanisms could be explored for this compound .

Biochemical Research Applications

The compound's unique chemical structure allows it to be utilized in various biochemical research contexts.

Cellular Mechanism Studies

The mechanism of action of this compound involves direct binding to target enzymes such as FXa. This interaction can be studied to understand the dynamics of enzyme inhibition and the subsequent cellular responses .

Drug Development

Given its potential as an FXa inhibitor, this compound could serve as a lead structure for the development of new anticoagulant drugs. Researchers can modify its chemical structure to enhance potency and selectivity while minimizing side effects .

Case Study: FXa Inhibition

A study focusing on sulfonamide derivatives highlighted the efficacy of this compound as a selective FXa inhibitor. The research demonstrated that modifications to the sulfonamide moiety could yield compounds with improved bioavailability and selectivity over other coagulation factors .

Comparative Analysis Table

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of specific enzymes. For example, it acts as a competitive inhibitor of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and inhibiting blood clot formation .

Vergleich Mit ähnlichen Verbindungen

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

Apixaban: A highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

Rivaroxaban: Another factor Xa inhibitor with similar applications in the prevention and treatment of thromboembolic diseases.

Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action but similar therapeutic applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its potential as a therapeutic agent.

Biologische Aktivität

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C20H25N3O3S

- Molecular Weight : 375.49 g/mol

- CAS Number : 545445-44-1

- Purity : >95% (HPLC)

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxopiperidine moiety and subsequent sulfonamide coupling. A typical synthetic route includes:

- Formation of the piperidine derivative.

- Reaction with a phenyl sulfonamide.

- Purification through recrystallization.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways. It has been shown to inhibit the Wnt signaling pathway by acting as a Notum inhibitor, which is crucial for regulating cellular growth and differentiation .

Study 1: Inhibition of Notum

A study highlighted the compound's role as a selective inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. The inhibition led to restored Wnt signaling in various cellular models, suggesting therapeutic potential in diseases where Wnt signaling is dysregulated .

Study 2: Antitumor Efficacy

In another investigation, this compound was evaluated for its antitumor efficacy in xenograft models. The results showed significant tumor regression compared to control groups, supporting its potential as an antitumor agent .

Eigenschaften

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABMKNNUYFXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.